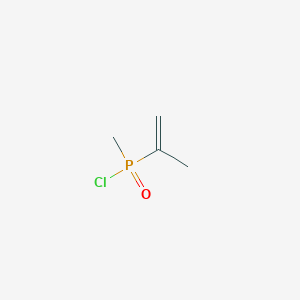
Methyl(prop-1-en-2-yl)phosphinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(prop-1-en-2-yl)phosphinic chloride is an organophosphorus compound characterized by the presence of a phosphinic chloride group attached to a methyl(prop-1-en-2-yl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(prop-1-en-2-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with methyl(prop-1-en-2-yl) compounds under controlled conditions. One common method involves the use of dichlorophosphine or dichlorophosphine oxide as starting materials, which react with methyl(prop-1-en-2-yl) compounds in the presence of a catalyst . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl(prop-1-en-2-yl)phosphinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or ethanol for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, phosphine derivatives, and substituted phosphinic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(prop-1-en-2-yl)phosphinic chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(prop-1-en-2-yl)phosphinic chloride involves its interaction with molecular targets, such as enzymes or receptors, through its phosphinic chloride group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(prop-1-en-2-yl)phosphinic chloride include:
2-methylprop-1-ene: An alkene with a similar prop-1-en-2-yl group.
Phosphinic acid derivatives: Compounds with similar phosphinic acid functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
67570-06-3 |
|---|---|
Molecular Formula |
C4H8ClOP |
Molecular Weight |
138.53 g/mol |
IUPAC Name |
2-[chloro(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C4H8ClOP/c1-4(2)7(3,5)6/h1H2,2-3H3 |
InChI Key |
JKBAWEBWENLSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)P(=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















